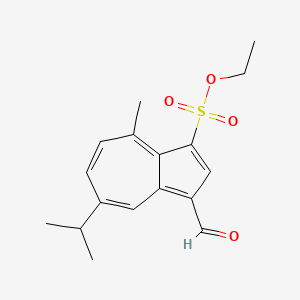
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is an organic compound with a complex structure that includes a formyl group, an isopropyl group, a methyl group, and a sulfonate ester. This compound is part of the azulene family, known for their deep blue color and unique aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from azulene or its derivatives. One common method includes the formylation of azulene derivatives using Vilsmeier-Haack reaction conditions, followed by sulfonation and esterification. The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) for formylation, and sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also important to achieve the desired product quality.
化学反应分析
Types of Reactions
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 3-carboxy-5-isopropyl-8-methylazulene-1-sulfonate.
Reduction: 3-hydroxymethyl-5-isopropyl-8-methylazulene-1-sulfonate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
科学研究应用
Biology: Studied for its potential anti-inflammatory and antimicrobial properties due to the unique structure of azulene derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the development of dyes and pigments due to its intense coloration properties.
作用机制
The mechanism of action of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is largely dependent on its chemical structure. The formyl group can interact with various biological targets through hydrogen bonding and covalent interactions. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate ester.
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with a methyl ester instead of an ethyl ester.
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which impart specific chemical and physical properties. The presence of the sulfonate ester group enhances its solubility in polar solvents, while the formyl group provides a reactive site for further chemical modifications. The isopropyl and methyl groups contribute to its stability and hydrophobic interactions, making it a versatile compound for various applications.
属性
分子式 |
C17H20O4S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
ethyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-5-21-22(19,20)16-9-14(10-18)15-8-13(11(2)3)7-6-12(4)17(15)16/h6-11H,5H2,1-4H3 |
InChI 键 |
LOXJIKHXPCDFCB-UHFFFAOYSA-N |
规范 SMILES |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















